1-(4,5-Dimethylpyridin-2-yl)piperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com Its prevalence in a vast number of clinically used drugs is a testament to its versatile and favorable properties. The unique characteristics of the piperazine moiety, such as its solubility, basicity, chemical reactivity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com
One of the key advantages of the piperazine scaffold is its ability to improve the physicochemical properties of a molecule. nih.gov Its hydrophilic nature can enhance water solubility, which is often a critical factor for oral bioavailability. Furthermore, the two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the attachment of various substituents. This structural modularity enables medicinal chemists to fine-tune the biological activity, selectivity, and metabolic stability of a compound. mdpi.com The piperazine ring can act as a linker between different pharmacophoric groups or as a central scaffold to orient substituents for optimal interaction with biological targets. tandfonline.comnih.gov
The widespread presence of the piperazine moiety is evident across numerous drug classes. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that piperazine is one of the most frequently utilized nitrogen heterocycles. nih.gov This is highlighted by its incorporation into a significant number of recently approved small molecule drugs, particularly in areas like oncology with kinase inhibitors. nih.govresearchgate.net
Role of Substituted Pyridines in Bioactive Compounds
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental structural unit in a multitude of natural products and synthetic pharmaceuticals. bohrium.comnih.gov It is a key component in essential biomolecules such as vitamins (niacin and vitamin B6) and coenzymes (NAD and NADP). nih.govnih.gov The inclusion of a pyridine scaffold in a drug molecule can profoundly influence its pharmacological profile. nih.gov
Substituted pyridines are of particular interest due to their ability to engage in various biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.gov The aromatic nature of the pyridine ring allows it to participate in π-π stacking and other non-covalent interactions. By adding different substituents to the pyridine ring, chemists can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby optimizing its bioactivity. nih.gov
The versatility of the pyridine scaffold is demonstrated by its presence in a wide array of FDA-approved drugs with diverse therapeutic applications. rsc.org Pyridine-containing compounds have been developed as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and antidiabetic agents. nih.gov The strategic incorporation of a pyridine moiety can lead to enhanced biochemical potency, improved metabolic stability, and better permeability. nih.gov
Overview of Therapeutic Applications of Piperazine-Containing Analogues
The combination of a piperazine ring with other aromatic or heterocyclic systems, such as substituted pyridines, gives rise to a broad spectrum of therapeutic agents. These hybrid molecules, often referred to as arylpiperazines or heteroarylpiperazines, have demonstrated significant activity in various disease areas. mdpi.commdpi.com
Arylpiperazine derivatives are particularly prominent as central nervous system (CNS) active agents. mdpi.com They are known to interact with a range of neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. mdpi.comnih.gov This has led to the development of numerous drugs for treating psychiatric and neurological disorders such as depression, anxiety, schizophrenia, and Parkinson's disease. mdpi.comnih.gov For instance, some pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists, while others have shown antidepressant-like activity through interaction with serotonin receptors. wikipedia.orgnih.gov
Beyond the CNS, piperazine-containing analogues have found applications in oncology. A number of FDA-approved anticancer drugs incorporate the piperazine scaffold. researchgate.netresearchgate.net These compounds often function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells. researchgate.net The modular nature of arylpiperazines makes them valuable candidates for the development of new anticancer agents with improved potency and selectivity. mdpi.comnih.gov
Furthermore, piperazine derivatives have been investigated for a wide range of other biological activities, including antimicrobial, anti-inflammatory, and antihistaminic effects. ontosight.ai The ability to synthesize libraries of diverse piperazine-containing compounds allows for extensive screening against various biological targets, facilitating the discovery of new therapeutic leads. ontosight.ainih.gov
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4,5-dimethylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-9-7-11(13-8-10(9)2)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
RPUJZALNTHLPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)N2CCNCC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophoric Features
Pharmacophore modeling for arylpiperazine derivatives has identified key structural features essential for their interaction with various biological targets. For compounds in the 1-(pyridin-2-yl)piperazine series, the fundamental pharmacophoric elements generally consist of:
A basic nitrogen atom: The terminal nitrogen of the piperazine (B1678402) ring is crucial, as it is typically protonated at physiological pH, allowing for ionic interactions with receptor sites.
Aromatic features: The pyridine (B92270) ring provides a key aromatic interaction point, likely through π-π stacking or other hydrophobic interactions with the receptor.
A specific spatial arrangement: The distance and relative orientation of the basic nitrogen and the aromatic ring are critical for proper binding.
For instance, in related 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a proposed pharmacophore model includes eleven features that define the binding model. nih.gov Similarly, for histamine (B1213489) H₃ receptor antagonists with a 4-(pyridin-4-yl)piperazin-1-yl core, the pharmacophore includes a basic tertiary amine, a linker, a central core, and a region of high diversity. nih.gov By analogy, for 1-(4,5-Dimethylpyridin-2-yl)piperazine, the key pharmacophoric features would be the pyridine nitrogen, the distal basic nitrogen of the piperazine, and the dimethyl-substituted aromatic ring, all held in a specific three-dimensional arrangement.
Rational Design and Synthesis of Analogues
The rational design of analogues of 1-(pyridin-2-yl)piperazine compounds is often guided by the desire to enhance potency, selectivity, and pharmacokinetic properties. This process typically involves the strategic modification of different parts of the molecule. mdpi.com For the this compound scaffold, a rational design strategy would likely involve:
Modification of the pyridine ring: Introducing or altering substituents on the pyridine ring to probe electronic and steric effects.
Substitution on the piperazine ring: Adding substituents to the carbon atoms of the piperazine ring, although this is less common, can introduce chirality and conformational constraints. mdpi.com
Derivatization of the terminal piperazine nitrogen: Attaching various functional groups to the N4-nitrogen of the piperazine is a very common strategy to modulate activity and properties.
The synthesis of such analogues generally follows established synthetic routes. The core 1-(pyridin-2-yl)piperazine moiety is often prepared via a nucleophilic aromatic substitution reaction between a suitably substituted 2-chloropyridine (B119429) and piperazine. nih.gov For example, in the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, 2-chloro-3-nitropyridine (B167233) is reacted with an excess of piperazine. nih.gov Subsequent modifications can then be made to the terminal nitrogen of the piperazine.
Impact of Substituent Modifications on Biological Activity
The biological activity of 1-(pyridin-2-yl)piperazine derivatives is highly sensitive to the nature and position of substituents on both the pyridine and piperazine rings.
Substituents on the Pyridine Ring:
The electronic properties and size of substituents on the pyridine ring can significantly influence receptor affinity and selectivity. For example, in a series of 1-(3-nitropyridin-2-yl)piperazine derivatives designed as urease inhibitors, the presence of the nitro group was a key feature. nih.gov The dimethyl substitution at the 4 and 5 positions of this compound would be expected to increase the electron density of the pyridine ring and provide steric bulk, which could either enhance or diminish binding to a particular target compared to the unsubstituted parent compound.
Substituents on the Piperazine Ring:
Modification of the terminal nitrogen of the piperazine ring is a common and effective way to alter the pharmacological profile. A study on 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrated that attaching different N-arylacetamide and N-arylpropanamide moieties to the terminal piperazine nitrogen led to a range of urease inhibitory activities. nih.gov The nature of the aryl group (e.g., presence of electron-withdrawing or electron-donating groups) and the linker between the piperazine and the aryl group were shown to be critical for activity.
To illustrate the impact of such modifications, the following interactive data table presents the urease inhibitory activity (IC₅₀ values) for a series of analogues of 1-(3-nitropyridin-2-yl)piperazine. This provides a clear example of how systematic structural changes can modulate biological activity.
| Compound | R Group (Attached to terminal piperazine nitrogen via an acetamide (B32628) or propanamide linker) | IC₅₀ (µM) |
| 5a | Phenyl | 5.31 ± 0.28 |
| 5b | 4-Methylphenyl | 2.0 ± 0.73 |
| 5c | 4-Methoxyphenyl | 3.2 ± 0.14 |
| 5d | 4-Chlorophenyl | 4.1 ± 0.21 |
| 7a | Phenyl | 6.2 ± 0.56 |
| 7e | 4-Nitrophenyl | 2.24 ± 1.63 |
| Data is illustrative and based on analogues of 1-(pyridin-2-yl)piperazine. nih.gov |
From this data, it is evident that even small changes, such as the addition of a methyl group to the phenyl ring (compound 5b ), can significantly enhance inhibitory activity compared to the unsubstituted phenyl analogue (compound 5a ).
Conformational Analysis and Ligand-Receptor Interactions
The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, upon binding to a receptor, it can adopt other conformations, such as a boat or twist-boat form, to achieve optimal interactions.
Computational studies on other 2-substituted piperazines have shown a preference for the axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonding in some cases. nih.gov This conformational preference can orient the key interacting groups, such as the pyridine and piperazine nitrogens, in a specific spatial arrangement that mimics the binding of endogenous ligands. nih.gov
The interactions between a ligand like this compound and its receptor are multifaceted. They can include:
Ionic interactions: The protonated distal nitrogen of the piperazine can form salt bridges with acidic residues (e.g., aspartate or glutamate) in the receptor binding pocket.
Hydrogen bonds: The nitrogen atoms of the pyridine and piperazine rings can act as hydrogen bond acceptors, while the N-H of the protonated piperazine can be a hydrogen bond donor.
Hydrophobic interactions: The pyridine ring and its methyl substituents can engage in hydrophobic interactions with nonpolar residues of the receptor.
Molecular docking studies on related pyridinylpiperazine derivatives have helped to visualize these interactions and understand the binding modes at a molecular level. nih.gov
Chemoinformatic Approaches to SAR Development
Chemoinformatic tools are increasingly used to rationalize and predict the SAR of new compounds. For classes of molecules like pyridinylpiperazines, these approaches can include:
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models can be developed to correlate physicochemical properties (e.g., lipophilicity, electronic parameters) of a series of analogues with their biological activity. This can help in identifying the key properties that drive potency.
3D-Pharmacophore Modeling: As mentioned earlier, 3D-pharmacophore models can define the essential spatial arrangement of chemical features required for biological activity. rsc.org These models can then be used to screen virtual libraries for new potential hits or to guide the design of new analogues.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. It is invaluable for understanding ligand-receptor interactions at the atomic level and for predicting the affinity of new analogues. nih.gov
Pharmacological Characterization: in Vitro Studies
Receptor Binding Affinity Profiling
The ability of a compound to bind to specific receptors is a primary indicator of its potential pharmacological activity. The piperazine (B1678402) scaffold is a common feature in many centrally active agents, and its derivatives are frequently profiled for receptor binding.
Radioligand Binding Assays (Competitive, Saturation)
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor. In these assays, a radiolabeled compound (radioligand) with known affinity for a target receptor is used. The test compound's ability to displace the radioligand is measured, from which its binding affinity (often expressed as Kᵢ, the inhibition constant) is determined.
While piperazine-containing compounds are frequently evaluated using this technique for targets like sigma receptors, specific competitive or saturation radioligand binding assay data for 1-(4,5-Dimethylpyridin-2-yl)piperazine itself is not extensively detailed in publicly available literature. nih.govnih.gov However, this method is fundamental to characterizing the broader class of arylpiperazine ligands. mdpi.comnih.gov
Scintillation Proximity Assays (SPA)
Scintillation Proximity Assay (SPA) is a technology that allows for the rapid and homogeneous measurement of biomolecular interactions without the need for separation steps. nih.govresearchgate.net In receptor binding SPAs, the receptor is bound to a scintillant-impregnated microsphere. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the microsphere to excite the scintillant, producing a light signal. This technique is a high-throughput alternative to traditional filtration-based radioligand assays. Specific SPA data for this compound is not prominently featured in the reviewed literature.
Evaluation of Affinities for Neurotransmitter Receptors (e.g., Adrenergic, Serotonergic, Dopaminergic)
The arylpiperazine structure is a well-established pharmacophore for targeting monoamine neurotransmitter receptors, particularly those for serotonin (B10506) (5-HT) and dopamine (B1211576) (D). mdpi.com Numerous compounds incorporating this scaffold have been designed and evaluated for their affinity at various receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors. mdpi.comnih.gov The specific substitution pattern on both the aromatic ring and the piperazine nitrogen dictates the affinity and selectivity profile. While the broader class of compounds is known for these interactions, detailed affinity data (Kᵢ values) specifically for this compound across a panel of adrenergic, serotonergic, and dopaminergic receptors is not specified in the available research.
Assessment of Binding to Other Receptor Types (e.g., GPR55, TRPV1)
Beyond classical neurotransmitter receptors, investigations have explored the interaction of novel chemical scaffolds with other targets, including the G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
GPR55: This receptor has been implicated in various physiological processes, but ligands based on the dimethyl-pyridinyl-piperazine scaffold have not been identified as significant modulators of GPR55 in major screening initiatives. nih.govacs.orgnih.gov
TRPV1: The TRPV1 channel is a key target for the development of new analgesics. mdpi.commdpi.com Research has led to the identification of potent TRPV1 antagonists containing a structure very similar to the compound of interest. A study on novel piperazine urea (B33335) derivatives identified N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide as a highly potent TRPV1 antagonist. nih.gov This compound, which shares the core N-(dimethylpyridin-2-yl)...piperazine moiety, demonstrated excellent antagonistic activity against capsaicin-induced activation of the channel. nih.gov
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide | TRPV1 | Capsaicin-induced Ca²⁺ influx | 9.80 | nih.gov |
Enzyme Inhibition and Modulation Assays
The interaction of this compound derivatives with various enzymes has been a subject of medicinal chemistry research, particularly in the fields of oncology and infectious diseases.
Biochemical Activity Assays (e.g., Phosphoglycerate Dehydrogenase, Phosphopantetheinyl Transferase, Cyclin-Dependent Kinases)
Phosphoglycerate Dehydrogenase (PHGDH): This enzyme catalyzes the first step in the serine biosynthesis pathway and is a target in oncology. nih.govbiorxiv.orgmit.edu A high-throughput screening campaign identified the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide chemotype as a low micromolar inhibitor of human PHGDH. nih.gov Structure-activity relationship (SAR) studies were conducted on this series, which included a close analog, N-(4,5-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide. This demonstrates that the N-(4,5-dimethylpyridin-2-yl)piperazine core can be incorporated into potent enzyme inhibitors. nih.gov
Phosphopantetheinyl Transferase (PPTase): The same chemical class that showed activity against PHGDH was initially explored for the development of inhibitors against bacterial phosphopantetheinyl transferase (PPTase). nih.gov PPTases are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and natural products, making them attractive targets for new antibiotics. mdpi.comnih.gov This dual activity highlights the versatility of the substituted pyridinyl-piperazine scaffold.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. rsc.orgnih.gov However, a review of the literature on CDK inhibitors indicates that the this compound scaffold is not among the chemotypes commonly associated with potent CDK inhibition. nih.govmdpi.com
| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4,5-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide | PHGDH | 1.5 | nih.gov |
Cellular Pathway Modulation and Functional Responses
G-protein coupled receptors (GPCRs) are a major class of drug targets that regulate a vast array of physiological processes by activating intracellular signaling cascades. nih.govmdpi.com Functional assays are critical for characterizing how a compound modulates these pathways. nih.gov Assays based on transcriptional reporters, such as the Serum Response Element (SRE), can quantify the activity of specific signaling pathways downstream of GPCR activation, like the MAPK/ERK pathway.
While the arylpiperazine motif is a common feature in many GPCR-targeting ligands, specific data from G-protein dependent functional assays for this compound are not available in the reviewed literature. However, the methodology exists to perform such characterizations. For example, a mini-G protein recruitment assay has been successfully used to determine the coupling profiles of histamine (B1213489) receptors to various G-protein subtypes (Gs, Gi, Gq). mdpi.com This type of assay provides a proximal readout of receptor activation and can elucidate the specific signaling pathways modulated by a test compound. mdpi.com Such studies would be necessary to fully characterize the cellular signaling effects of this compound.
A key strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Several piperazine derivatives have demonstrated potent pro-apoptotic and cell cycle-disrupting activities in various cancer cell lines. researchgate.netnih.gov
One study identified a novel piperazine-containing compound, designated C505, which exhibited significant growth inhibition against multiple cancer cell lines. e-century.us The half-maximal growth inhibition (GI50) values were determined to be in the nanomolar range, indicating high potency. e-century.us Further investigation using flow cytometry with Annexin V staining confirmed that the compound induces caspase-dependent apoptosis. e-century.us
| Cancer Cell Line | GI50 Value (µM) for Compound C505 |
|---|---|
| HeLa (Cervical Cancer) | 0.155 |
| K562 (Leukemia) | 0.058 |
| AGS (Gastric Cancer) | 0.055 |
In addition to apoptosis, disruption of the cell cycle is another established mechanism of anticancer agents. Flow cytometry analysis of cancer cells treated with piperazine derivatives has revealed the ability of these compounds to cause cell cycle arrest. nih.govmdpi.com For example, a dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Another study on quinazoline (B50416) derivatives containing a piperazine moiety found that the lead compound induced a dose-dependent increase in the S phase population, indicating a disruption of cell cycle progression. mdpi.com These findings underscore the potential of the piperazine scaffold in the development of novel anticancer agents that act by modulating fundamental cellular processes of proliferation and survival.
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. The piperazine scaffold has been incorporated into various molecular structures to explore its potential as an antimicrobial agent. The antibacterial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies on different classes of piperazine derivatives have shown varied activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, a series of novel 4-piperazinylquinoline hybrid derivatives was evaluated, with one compound showing a significant MIC of 10 µM against S. aureus, although none of the tested compounds were active against the Gram-negative Pseudomonas aeruginosa. nih.gov In another study, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives were found to be more potent than the standard antibiotic ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov One derivative in that series also showed better activity than ampicillin against a resistant strain of E. coli. nih.gov Furthermore, a benzimidazole (B57391) derivative incorporating a piperazine moiety exhibited an MIC of 6.25 µg/mL against both S. aureus and MRSA. nih.gov
The table below presents MIC values for representative piperazine derivatives against relevant bacterial strains.
| Compound Class | Bacterial Strain | Reported MIC Value |
|---|---|---|
| 4-Piperazinylquinoline Hybrid (Compound 5k) | S. aureus | 10 µM |
| 2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA, E. coli (resistant) | More potent than ampicillin |
| 4-(1H-Benzimidazol-2-yl)benzamide (Compound 20) | S. aureus & MRSA | 6.25 µg/mL |
Selectivity Profiling and Off-Target Interaction Assessment
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize adverse effects. Polypharmacology, the interaction of a drug with multiple targets, can lead to undesired off-target effects. researchgate.net Therefore, selectivity profiling against a panel of relevant receptors, enzymes, and ion channels is essential.
For compounds containing the arylpiperazine motif, which is known to interact with various receptors, assessing selectivity is particularly important. For example, in the development of ligands for dopamine receptors, novel piperazine derivatives were evaluated for their binding affinity (Ki) at both D2 and D3 subtypes to determine selectivity. researchgate.net In another context, the antibacterial activity of a quipazine (B1207379) derivative was assessed against pathogenic H. pylori strains as well as against gut microbiota reference strains (S. aureus, E. coli), with the compound showing desired selectivity for the pathogen. mdpi.com While a comprehensive selectivity profile for this compound is not publicly available, such assessments are a standard and necessary step in preclinical development to predict potential off-target liabilities.
Metabolism and Biotransformation Studies
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a compound. nih.gov These assessments typically involve incubating the compound with liver microsomes or hepatocytes to measure its rate of degradation. nih.gov
Studies on structurally related piperazine (B1678402) compounds have demonstrated rapid metabolism in liver microsomes from both human and animal species. For instance, a series of piperazin-1-ylpyridazines showed very short in vitro microsomal half-lives, on the order of 2-3 minutes in mouse and human liver microsomes, indicating high intrinsic clearance. rsc.orgresearchgate.net This rapid metabolism is often attributed to the susceptibility of the piperazine and associated aromatic rings to oxidative reactions catalyzed by microsomal enzymes. researchgate.net
Conversely, other related compounds have shown greater stability. For example, (1-Methyl-5-piperazine-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine was found to be slowly metabolized by cytochromes P450 in both rat and human liver microsomes. nih.gov The metabolic stability of piperazine derivatives can be significantly influenced by the specific substituents on both the piperazine and the aromatic rings. dndi.org
Table 1: In Vitro Metabolic Stability of Structurally Related Piperazine Compounds in Liver Microsomes
| Compound | Species | Half-life (t½) in minutes | Reference |
| Piperazin-1-ylpyridazine derivative | Mouse | ~2 | rsc.org |
| Piperazin-1-ylpyridazine derivative | Human | ~3 | rsc.org |
| (1-Methyl-5-piperazine-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine | Rat & Human | Slow Metabolism | nih.gov |
This table is interactive. Click on the headers to sort the data.
Hepatocyte incubation studies provide a more comprehensive model of liver metabolism as they contain a full complement of metabolic enzymes and cofactors. mdpi.com For a related compound, (1-Methyl-5-piperazine-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine, incubations with cryopreserved human hepatocytes revealed that the N-acetyl metabolite was a major product formed. nih.gov This indicates that in addition to oxidative metabolism, conjugation reactions can play a significant role in the biotransformation of such compounds.
Identification and Structural Elucidation of Metabolites
Metabolite identification studies for analogous piperazine-containing compounds have revealed several common biotransformation products. For a series of piperazin-1-ylpyridazines, metabolite identification pointed to oxidation occurring on both the benzene rings and the core structure, including the nitrogen atoms of the pyridazine ring. researchgate.net
In the case of 1-(4-methoxyphenyl)piperazine (MeOPP), the primary metabolite identified was 1-(4-hydroxyphenyl)piperazine, resulting from O-demethylation. nih.gov Degradation of the piperazine moiety itself was also observed. nih.gov For (1-Methyl-5-piperazine-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine, a major circulating metabolite in rats was the N-acetylpiperazine derivative. nih.gov
Based on these findings, potential metabolites for 1-(4,5-Dimethylpyridin-2-yl)piperazine could include hydroxylated derivatives on the dimethylpyridine ring, N-oxidation products of the piperazine ring, and potentially N-dealkylation products, as well as N-acetylated derivatives of the piperazine nitrogen.
Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450, Flavin Monooxygenases, Uridine Glucuronide Transferases)
The metabolism of xenobiotics is primarily carried out by a variety of enzyme systems, with the Cytochrome P450 (CYP) superfamily being the most prominent in Phase I oxidative reactions. nih.govnih.gov
Studies on related piperazine derivatives have implicated several CYP isoforms in their metabolism. For 1-(4-methoxyphenyl)piperazine (MeOPP), CYP2D6 was identified as the main enzyme responsible for its O-demethylation. nih.gov Other piperazine-based compounds have been shown to be metabolized by a range of CYPs, including CYP3A4, CYP2C9, CYP1A2, and CYP2C19. nih.gov
In addition to CYPs, other enzyme systems can be involved. The formation of the N-acetylpiperazine metabolite of (1-Methyl-5-piperazine-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine was shown to be catalyzed by the polymorphically expressed N-acetyltransferase 2 (NAT2) isozyme. nih.gov Phase II enzymes like Uridine Glucuronide Transferases (UGTs) are also likely to be involved in the further conjugation of hydroxylated metabolites. mdpi.com
Elucidation of Metabolic Pathways (e.g., Hydroxylation, Oxidative Dealkylation, Glucuronidation, Ring Transformations)
Based on the data from structurally similar compounds, the primary metabolic pathways for this compound are likely to include:
Oxidation: This is a major Phase I metabolic route for many drugs, catalyzed by CYP enzymes. mdpi.com For this compound, oxidation could occur at several sites:
Hydroxylation of the dimethylpyridine ring, likely on one of the methyl groups or the aromatic ring itself.
N-oxidation of the nitrogen atoms in the piperazine ring.
Oxidative Dealkylation: While there are no obvious alkyl groups to be cleaved from the core structure, this pathway could be relevant for metabolites that undergo further transformation.
Acetylation: As seen with a closely related pyridinylpiperazine, N-acetylation of the piperazine nitrogen by N-acetyltransferases is a probable and potentially significant metabolic pathway. nih.gov
Glucuronidation: Following hydroxylation, the resulting hydroxyl groups can be conjugated with glucuronic acid by UGTs to form more water-soluble metabolites for excretion. mdpi.com
Ring Transformations: Degradation of the piperazine ring has been observed for other piperazine derivatives and may also be a metabolic route for this compound. nih.gov
Computational Chemistry and in Silico Modeling
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 1-(4,5-Dimethylpyridin-2-yl)piperazine, and a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring these conformations based on a defined scoring function. researchgate.net
In a hypothetical molecular docking study, this compound could be docked against a panel of known therapeutic targets to predict its potential biological activity. For instance, arylpiperazine derivatives have been investigated as antagonists for various receptors. nih.gov The predicted binding affinities, often expressed as a docking score or binding energy, can help prioritize the compound for further investigation against specific targets. The interactions predicted by molecular docking, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide a detailed understanding of the binding mode at the molecular level. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound against Various Kinase Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| PAK4 | -8.5 | LYS398, ASP458 | Hydrogen Bond, Pi-Alkyl |
| mTORC1 | -7.9 | TRP2140, ASP2195 | Hydrogen Bond, Pi-Pi Stacking |
| DLK (MAP3K12) | -8.2 | MET77, LEU138 | Hydrophobic, Pi-Alkyl |
This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study.
Molecular Dynamics Simulations for Conformational Stability and Binding
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide insights into its conformational stability and the dynamics of its interaction with a target protein. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. mdpi.com
An MD simulation of the this compound-protein complex, obtained from molecular docking, can be performed to assess the stability of the predicted binding pose. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the complex can be evaluated. Furthermore, MD simulations can reveal important information about the flexibility of different regions of the protein upon ligand binding and the role of water molecules in mediating the interaction. nih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound-PAK4 Complex
| Parameter | Value/Observation |
| Simulation Time | 100 ns |
| Average RMSD of Ligand | 1.5 Å |
| Average RMSD of Protein Backbone | 2.1 Å |
| Key Stable Interactions | Hydrogen bond with LYS398, Hydrophobic interactions in the active site |
| Conformational Changes | Minor fluctuations in the P-loop region of PAK4 |
This table presents hypothetical data to illustrate the potential outcomes of a molecular dynamics simulation study.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties. researchgate.net For this compound, quantum chemical calculations can provide a deeper understanding of its intrinsic chemical properties.
These calculations can determine optimized molecular geometry, Mulliken atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important indicator of the chemical reactivity and kinetic stability of the molecule. researchgate.net The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.trdergipark.org.tr
Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Most Negative Electrostatic Potential | -0.045 a.u. (on Pyridine (B92270) Nitrogen) |
This table presents hypothetical data to illustrate the potential outcomes of quantum chemical calculations.
Ligand-Based Drug Design Methodologies (e.g., Pharmacophore Modeling, Scaffold Hopping)
In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies can be employed. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling involves identifying the essential structural features of a set of active molecules that are responsible for their biological activity. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used to screen large compound libraries to identify new molecules with the potential for similar activity. mdpi.com
Scaffold hopping is a strategy used to identify new molecular scaffolds that are structurally different from known active compounds but retain the same biological activity. nih.gov This approach is valuable for discovering novel chemical series with improved properties, such as enhanced potency or better pharmacokinetic profiles. mdpi.com For this compound, scaffold hopping could be used to explore alternative core structures while preserving the key pharmacophoric features.
In Silico Prediction of Drug-Like Properties (Emphasizing Methodologies)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is a critical step in early-stage drug discovery. nih.gov Various computational models and software tools are available to predict these drug-like properties in silico. mdpi.comymerdigital.com
Methodologies for predicting drug-likeness often rely on rules such as Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a compound based on its physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. cmjpublishers.com Other computational models use quantitative structure-activity relationship (QSAR) approaches to correlate molecular descriptors with pharmacokinetic properties. mdpi.com For this compound, these in silico tools can predict its solubility, permeability, potential for metabolism by cytochrome P450 enzymes, and other key ADME parameters. nih.gov
Table 4: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Value/Outcome | Prediction Method |
| Molecular Weight | 205.29 g/mol | Calculation |
| LogP | 1.85 | ALOGPS |
| Hydrogen Bond Donors | 1 | Molecular Structure |
| Hydrogen Bond Acceptors | 3 | Molecular Structure |
| Lipinski's Rule of Five | Compliant | Rule-based |
| Aqueous Solubility (logS) | -2.5 | QSAR Model |
| Caco-2 Permeability | High | SVM Model |
| CYP2D6 Inhibition | Non-inhibitor | Machine Learning Model |
This table presents hypothetical data to illustrate the potential outcomes of in silico ADME prediction.
Conclusion and Future Research Directions
Summary of Key Findings on N-(4,5-Dimethylpyridin-2-yl)piperazine
Currently, there are no specific key findings to report for N-(4,5-Dimethylpyridin-2-yl)piperazine as no dedicated studies on its synthesis, chemical properties, or biological activity appear in the public domain. The piperazine (B1678402) ring is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and CNS-acting properties. wisdomlib.orgmdpi.comresearchgate.net Similarly, the pyridinylpiperazine chemical class has been investigated, with some derivatives showing potent and selective antagonist activity at α2-adrenoceptors. wikipedia.orgnih.gov However, without empirical data, the specific attributes of the 4,5-dimethyl substitution on the pyridine (B92270) ring in this compound cannot be determined.
Unresolved Questions and Research Gaps
The primary research gap is the complete lack of fundamental characterization of 1-(4,5-Dimethylpyridin-2-yl)piperazine. This encompasses a wide array of unresolved questions that are critical for understanding its potential as a chemical probe or therapeutic agent:
Synthesis and Physicochemical Properties: Efficient and scalable synthetic routes for the compound have not been published. Basic physicochemical properties such as solubility, melting point, pKa, and crystal structure are unknown.
Pharmacological Profile: The compound's biological targets are entirely undetermined. It is unknown if it interacts with any receptors, enzymes, or ion channels.
Mechanism of Action: Without an identified biological target, the mechanism through which it might exert any physiological effect remains speculative.
Pharmacokinetics: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Structure-Activity Relationships (SAR): No SAR studies have been conducted, meaning the contribution of the dimethyl-substituted pyridine and the piperazine core to any potential biological activity is undefined. nih.govnih.gov
Preclinical Efficacy and Safety: The compound has not been evaluated in any preclinical models of disease, and its toxicological profile is completely unknown.
Prospects for Further Academic Investigation and Lead Optimization
The dearth of information on this compound makes it a candidate for foundational chemical and pharmacological research. A systematic investigation could unveil novel biological activities and provide a new scaffold for drug development.
Future research should logically proceed in the following stages:
Chemical Synthesis and Characterization: The initial step would be to develop and optimize a reliable synthetic pathway to produce the compound with high purity. Following synthesis, full characterization using techniques like NMR, mass spectrometry, and X-ray crystallography would be essential.
In Vitro Screening: To identify potential biological activity, the compound should be subjected to broad-based pharmacological screening. This could include a panel of common CNS targets (e.g., serotonin (B10506), dopamine (B1211576) receptors), inflammatory pathway enzymes, and various kinases, given the known activities of other pyridinylpiperazine derivatives. nih.govnih.gov
Lead Identification and SAR Studies: If a promising biological activity is identified, the compound could serve as a "hit" or "lead." Subsequent research would involve the synthesis of analogues to establish a structure-activity relationship. nih.govnih.gov Modifications could include altering the substitution pattern on the pyridine ring or replacing the piperazine with other heterocyclic structures to probe the chemical space and optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Elucidation: Once a primary target is validated, detailed biochemical and cellular assays would be necessary to elucidate the precise mechanism of action.
Preclinical Evaluation: Promising candidates identified through lead optimization would then warrant evaluation in animal models to assess in vivo efficacy and safety, providing a pathway toward potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 1-(4,5-Dimethylpyridin-2-yl)piperazine?
A common method involves nucleophilic substitution reactions. For example, a similar piperazine derivative was synthesized by reacting 4,6-dimethylpyridine-2-amine with di(1H-imidazol-1-yl)methanethione in THF, followed by coupling with 1-(pyridin-4-yl)piperazine under controlled heating (40–70°C). The product was purified via reversed-phase chromatography, yielding 44% after free-basing with sodium bicarbonate . Key steps include sonication to homogenize intermediates and solvent optimization (e.g., THF for reactivity, DCM for extraction).
Q. How can researchers characterize the purity and structural integrity of this compound?
Multimodal validation is critical:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.20 ppm, methyl groups at δ 2.21–2.33 ppm) and carbon signals (e.g., carbonyl at δ 181.60 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 328.1597 [M+H]+) with <1 ppm error .
- Chromatography : Use reversed-phase HPLC (0.1% TFA modifier) to assess purity (>95%) and retention time consistency (e.g., 1.953 min) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
Substituent effects are well-documented in piperazine derivatives:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups enhance receptor binding affinity (e.g., serotonin 5-HT₁A) by increasing dipole interactions .
- Steric Effects : Bulky groups (e.g., trifluoromethyl) at the 4-position reduce metabolic clearance but may hinder target engagement .
- Case Study : Replacing pyridinyl with benzodioxinylcarbonyl () altered solubility (LogP increased by 1.2) and introduced antitumor activity via kinase inhibition .
Q. How can researchers resolve contradictions in metabolic data across experimental models?
- Species-Specific Metabolism : In Wistar vs. Dark Agouti rats, cytochrome P450 isoforms (e.g., CYP2D6) differentially oxidize piperazine derivatives, leading to metabolite variability (e.g., 4,4'-difluorobenzophenone vs. hydroxylated intermediates) .
- In Vitro/In Vivo Bridging : Use liver microsomes from humanized models (e.g., CYP3A4-transfected) to validate metabolite relevance .
Q. What strategies optimize piperazine-based ligands for metal coordination in catalysis?
- Ligand Design : Piperazine’s dual nitrogen sites enable chelation of transition metals (e.g., Pd²⁺, Pt²⁺). Thermodynamic studies (e.g., potentiometric titration) reveal selectivity: Pd²⁺ forms stable octahedral complexes (log β = 12.3), while Pr³⁺ prefers tetrahedral geometries .
- Functionalization : Hydroxyethyl groups () enhance aqueous solubility and stabilize metal-ligand bonds via H-bonding .
Q. How can computational methods predict biological interactions of this compound?
- Docking Studies : Use Schrödinger’s Glide to model binding to targets (e.g., phosphoglycerate dehydrogenase). Focus on piperazine’s amine groups forming salt bridges with Glu/Asp residues .
- MD Simulations : GROMACS can assess stability in lipid bilayers (e.g., BBB permeability) by tracking RMSD (<2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
